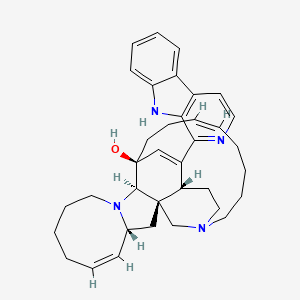

Manzamine A

Description

Structure

3D Structure

Properties

CAS No. |

104196-68-1 |

|---|---|

Molecular Formula |

C36H44N4O |

Molecular Weight |

548.8 g/mol |

IUPAC Name |

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |

InChI |

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1 |

InChI Key |

FUCSLKWLLSEMDQ-AWTNBHCRSA-N |

SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Isomeric SMILES |

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Canonical SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Keramamine A; Manzamine A; |

Origin of Product |

United States |

Foundational & Exploratory

Manzamine A: A Technical Guide to its Discovery, Natural Sources, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A is a complex β-carboline alkaloid first isolated in 1986 from a marine sponge.[1] Its intricate polycyclic structure and broad spectrum of potent biological activities—including anticancer, antimalarial, antiviral, and anti-inflammatory effects—have made it a subject of intense research.[1][2] This document provides a comprehensive technical overview of Manzamine A, detailing its discovery, primary natural sources, and methods for its isolation and structural characterization. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, with a focus on its inhibitory effects on key cellular signaling pathways. Quantitative data on its biological activities are presented for comparative analysis, and detailed diagrams of its known signaling interactions are provided to facilitate a deeper understanding of its mode of action.

Discovery and Natural Sources

Manzamine A was first isolated by Dr. Higa's research group in 1986 from a marine sponge of the genus Haliclona, collected off Cape Manzamo in Okinawa, Japan.[1] Since its initial discovery, Manzamine A and its analogues, collectively known as manzamines, have been isolated from over 16 species of marine sponges belonging to at least five different families.[3] These sponges are found in diverse geographical locations, including the waters of Okinawa, the Philippines, Indonesia, and the Red Sea.[4]

The wide distribution of manzamines across distantly related sponge species has led to the hypothesis that these compounds are produced by symbiotic microorganisms.[5] This was later substantiated by the isolation of a sponge-associated actinomycete, Micromonospora sp. M42, which was found to produce Manzamine A in culture.[5]

Table 1: Natural Sources of Manzamine A

| Category | Species/Genus | Location of Collection | Reference |

| Marine Sponges | Haliclona sp. | Okinawa, Japan | [1] |

| Acanthostrongylophora ingens | Indonesia | [6] | |

| Xestospongia sp. | Okinawa, Japan | [4] | |

| Amphimedon sp. | Okinawa, Japan | [4] | |

| Ircinia sp. | Okinawa, Japan | [4] | |

| Microorganism | Micromonospora sp. M42 | Isolated from Acanthostrongylophora ingens | [5] |

Experimental Protocols

Isolation and Purification of Manzamine A

The following is a generalized protocol for the isolation and purification of Manzamine A from a marine sponge, based on commonly cited methodologies.

2.1.1. Extraction

-

The sponge material is collected and immediately frozen to preserve the chemical integrity of its constituents.[4]

-

The frozen sponge material is then extracted with methanol (MeOH) at room temperature.[4]

-

The resulting methanol extract is evaporated under reduced pressure to yield a crude extract.[4]

2.1.2. Solvent Partitioning

-

The crude methanol extract is suspended in water and partitioned with an organic solvent, typically ethyl acetate (EtOAc) or n-butanol (n-BuOH).[4]

-

The organic layer, containing the lipophilic alkaloids including Manzamine A, is separated and concentrated.

2.1.3. Chromatographic Purification

-

The concentrated organic extract is subjected to column chromatography on silica gel.[4]

-

A step-gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), for example, starting with 100% CHCl₃ and gradually increasing the MeOH concentration.[4]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Manzamine A are pooled and further purified by high-performance liquid chromatography (HPLC). A LiChrosorb-NH₂ column with a solvent system such as CHCl₃-MeOH (e.g., 30:1) has been used to yield the pure free base of Manzamine A.[4]

Structure Elucidation

The complex structure of Manzamine A was elucidated using a combination of spectroscopic techniques.

2.2.1. 2D NMR Spectroscopy The planar structure and relative stereochemistry of Manzamine A are determined through a suite of two-dimensional NMR experiments, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the molecule.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing key information about the relative stereochemistry of the molecule.[6]

2.2.2. X-ray Crystallography The absolute configuration of Manzamine A was definitively established by X-ray diffraction analysis of its hydrochloride salt.[4] Key crystal data and refinement parameters would be reported in a publication detailing the crystal structure. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[8]

Biological Activities and Quantitative Data

Manzamine A exhibits a wide array of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 2: Anticancer Activity of Manzamine A

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 4.5 ± 1.7 | [9] |

| DLD-1 | Colorectal Carcinoma | > 10 | [9] |

| HT-29 | Colorectal Carcinoma | > 10 | [9] |

| Pre-osteoblasts | - | 3.6 (24h), 2.0 (48h) | [10] |

| Mature osteoblasts | - | 4.4 (24h), 4.2 (48h) | [10] |

| Macrophage preosteoclasts | - | 2.5 (24h), 2.2 (48h) | [11] |

Table 3: Antimalarial Activity of Manzamine A

| Plasmodium falciparum Strain | Sensitivity | IC₅₀ (nM) | Reference |

| D6 | Chloroquine-sensitive | 8.0 | [12] |

| W2 | Chloroquine-resistant | 11 | [12] |

Table 4: Antiviral Activity of Manzamine A

| Virus | Cell Line | IC₅₀ (µM) | Reference |

| HSV-1 | SIRC (corneal cells) | 5.6 | [13] |

Table 5: Kinase Inhibitory Activity of Manzamine A

| Kinase | IC₅₀ (µM) | Reference |

| GSK-3β | 10.2 | [14] |

| CDK5 | 1.5 | [15] |

Signaling Pathways and Mechanisms of Action

Manzamine A exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of Vacuolar ATPase (V-ATPase) and Autophagy

Manzamine A has been identified as an inhibitor of V-ATPase, a proton pump responsible for acidifying intracellular compartments like lysosomes.[16][17] By inhibiting V-ATPase, Manzamine A disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[16] This leads to an accumulation of autophagosomes and ultimately, can trigger apoptotic cell death.[16][17]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Manzamine A is a known inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[18] The inhibition of GSK-3β by Manzamine A has been linked to its potential therapeutic effects in Alzheimer's disease by reducing the hyperphosphorylation of tau protein.[18] In the context of cancer, GSK-3β inhibition can affect various signaling pathways, including those involved in cell cycle regulation and apoptosis.[2]

Induction of Apoptosis via p53/p21 Pathway

In some cancer cell lines, Manzamine A has been shown to induce apoptosis through a p53-dependent pathway.[19] It can upregulate the expression of p53 and its downstream target, p21, a cyclin-dependent kinase inhibitor.[20] This leads to cell cycle arrest, typically at the G1 phase, and subsequent activation of the apoptotic cascade.[19][21]

Conclusion

Manzamine A stands out as a marine natural product with a remarkable chemical structure and a diverse and potent portfolio of biological activities. Its multifaceted mechanism of action, targeting key cellular pathways such as autophagy, GSK-3β signaling, and apoptosis, underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer, malaria, and neurodegenerative disorders. Further research into its biosynthesis, chemical synthesis of analogues, and in-depth elucidation of its interactions with cellular targets will continue to be a fertile area of investigation for drug discovery and development.

References

- 1. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manzamine A: A promising marine-derived cancer therapeutic for multi-targeted interactions with E2F8, SIX1, AR, GSK-3β, and V-ATPase - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship studies of manzamine A: Amidation of positions 6 and 8 of the β-carboline moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Manzamine A as a Novel Inhibitor of Herpes Simplex Virus Type-1 Replication in Cultured Corneal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Studies and Bioactivity of Potential Manzamine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Marine Natural Product Manzamine A Targets Vacuolar ATPases and Inhibits Autophagy in Pancreatic Cancer Cells [mdpi.com]

- 17. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycogen synthase kinase-3 (GSK-3) inhibitory activity and structure-activity relationship (SAR) studies of the manzamine alkaloids. Potential for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of p53/p21 Waf1/Cip1 in the Regulation of Polyamine Analogue-Induced Growth Inhibition and Cell Death in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis | The EMBO Journal [link.springer.com]

Isolating Manzamine A: A Technical Guide for Researchers

An In-depth Whitepaper on the Extraction, Purification, and Mechanistic Insights of a Promising Marine Alkaloid

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Manzamine A from marine sponges. Manzamine A, a complex β-carboline alkaloid, has demonstrated a wide range of potent biological activities, including antimalarial, anti-inflammatory, and anticancer properties, making it a molecule of significant interest in pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data on isolation yields, and visualizes key biological pathways affected by this marine natural product.

Introduction: The Promise of Manzamine A

First isolated in 1986 from a sponge of the genus Haliclona[1], Manzamine A is a structurally unique marine alkaloid characterized by a complex, nitrogen-containing polycyclic system. It has since been isolated from over 16 species of Indo-Pacific sponges, including those from the genera Acanthostrongylophora, Xestospongia, and Pellina. The broad distribution of Manzamine A across different sponge species suggests that it may be produced by symbiotic microorganisms.[1] The potent bioactivities of Manzamine A, particularly its efficacy against drug-resistant malaria and various cancer cell lines, have spurred significant interest in its isolation and therapeutic development.

Sourcing and Extraction of Manzamine A

The primary source of Manzamine A is marine sponges, with Acanthostrongylophora species being a particularly high-yielding source. The following sections detail the common procedures for obtaining crude Manzamine A extract.

Sponge Collection and Preparation

Sponges of the genus Acanthostrongylophora are typically collected by scuba diving in regions such as Manado Bay, Indonesia. Once collected, the sponge material is often frozen until it can be processed. For extraction, the wet sponge material is crushed or homogenized to increase the surface area for solvent penetration.

Solvent Extraction Protocol

A common method for extracting Manzamine A involves exhaustive soaking of the sponge material in an organic solvent. Acetone is frequently used for the initial extraction.

Experimental Protocol: Acetone Extraction

-

Homogenization: A sample of the wet sponge (e.g., 23 kg) is crushed and homogenized.[2]

-

Extraction: The homogenized sponge material is exhaustively extracted with acetone at room temperature.[2]

-

Concentration: The resulting acetone extract is concentrated under reduced pressure to yield an aqueous acetone mixture.[2]

-

Solvent Partitioning: The aqueous acetone concentrate is then partitioned with a nonpolar solvent, such as chloroform, to separate the lipophilic alkaloids, including Manzamine A. The chloroform extract is collected for further purification.[2]

Purification of Manzamine A

The crude chloroform extract containing Manzamine A and other alkaloids requires several stages of chromatographic purification to isolate the pure compound.

Vacuum Liquid Chromatography (VLC)

An initial purification step often involves Vacuum Liquid Chromatography (VLC) on silica gel to separate the crude extract into several fractions of varying polarity.

Experimental Protocol: Vacuum Liquid Chromatography

-

Column Packing: A VLC column is packed with silica gel.

-

Loading: The concentrated chloroform extract is loaded onto the column.

-

Elution: The column is eluted with a stepwise gradient of solvents, typically starting with a nonpolar solvent system and gradually increasing the polarity. A common gradient might start with hexane/acetone and move to chloroform/methanol.[1]

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Manzamine A.

Silica Gel Column Chromatography

Fractions enriched with Manzamine A from the VLC are further purified using gravity or flash column chromatography on silica gel.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as a slurry in the initial mobile phase.

-

Sample Loading: The Manzamine A-containing fraction, dried and redissolved in a minimal amount of solvent, is loaded onto the column.

-

Gradient Elution: The column is eluted with a solvent gradient. A common mobile phase for purifying Manzamine A, which is a basic alkaloid, is a mixture of a nonpolar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or acetone), often with the addition of a small amount of a base like triethylamine (TEA) or ammonium hydroxide to prevent peak tailing.[2][3] A typical gradient could be a stepwise increase in the percentage of methanol in chloroform.[4]

-

Monitoring and Collection: Elution is monitored by TLC, and fractions containing pure Manzamine A are collected and combined.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity (>99%), preparative reversed-phase HPLC is often employed.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Column: A C18 reversed-phase preparative column is typically used.[2]

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[5]

-

Detection: Elution is monitored using a UV detector, typically at 254 nm.[6]

-

Fraction Collection: The peak corresponding to Manzamine A is collected.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified Manzamine A.

Crystallization

The final step in obtaining highly pure Manzamine A is often crystallization.

Experimental Protocol: Crystallization

-

Dissolution: The purified Manzamine A is dissolved in a minimal amount of a suitable solvent or solvent mixture, such as methanol or a chloroform/methanol mixture.[1]

-

Cooling/Evaporation: The solution is allowed to stand at a cool temperature (e.g., 4°C) or the solvent is allowed to slowly evaporate, leading to the formation of crystals.

-

Salt Formation (Optional): To improve crystallinity and aqueous solubility, Manzamine A can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, followed by recrystallization.[7]

Quantitative Data: Manzamine A Yields

The yield of Manzamine A can vary significantly depending on the sponge species, collection location, and the extraction and purification methods employed. The following table summarizes reported yields from various sources.

| Sponge Species | Yield of Manzamine A | Basis | Reference |

| Acanthostrongylophora sp. | 0.3% | Dry Weight | [1] |

| Amphimedon sp. | 0.0015% | Wet Weight | [1] |

| Ircinia sp. | 0.0007% (Manzamine H) | Wet Weight | [1] |

| Xestospongia sp. | 31 mg from 6 kg | Wet Weight | [1] |

| Acanthostrongylophora sp. | 0.071% (Manzamine X) | Dry Weight | [4] |

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the isolation workflow and key signaling pathways targeted by Manzamine A.

Caption: General workflow for the isolation and purification of Manzamine A from marine sponges.

Signaling Pathways of Manzamine A

Manzamine A exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of vacuolar ATPases (v-ATPases), leading to the disruption of autophagy, and the targeting of the SIX1 oncoprotein.

Caption: Manzamine A inhibits v-ATPase, disrupting lysosomal function and blocking autophagy.[8][9]

Caption: Manzamine A inhibits the CK2α protein, leading to decreased activity of the SIX1 oncoprotein.[10][11]

Conclusion

The isolation of Manzamine A from marine sponges, while a multi-step process, is achievable through a combination of solvent extraction and chromatographic techniques. The protocols outlined in this guide provide a framework for researchers to obtain this valuable natural product for further investigation. The elucidation of its mechanisms of action, including the inhibition of v-ATPase and the SIX1 oncoprotein, highlights its potential as a lead compound in the development of new therapies for a range of diseases. Continued research into the sustainable production of Manzamine A, potentially through the cultivation of its symbiotic microbial producers, will be crucial for its translation from the laboratory to the clinic.

References

- 1. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manzamine B and E and Ircinal A Related Alkaloids from an Indonesian Acanthostrongylophora Sponge and Their Activity against Infectious, Tropical Parasitic, and Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]

- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Biological Versatility of Manzamine A: A Technical Review for Drug Discovery

An in-depth exploration of the multifaceted biological activities of the marine alkaloid Manzamine A, detailing its therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Manzamine A, a structurally complex β-carboline alkaloid originally isolated from marine sponges of the genus Haliclona, has emerged as a molecule of significant interest in the field of natural product drug discovery.[1][2] Its unique polycyclic architecture is the foundation for a broad spectrum of potent biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide synthesizes the current understanding of Manzamine A's biological activities, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to facilitate further research and development.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Manzamine A has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including pancreatic, colorectal, cervical, breast, and lung cancer.[1][5][6][7] Its anticancer activity is not attributed to a single mechanism but rather a coordinated attack on several key cellular processes essential for tumor progression.

One of the primary mechanisms of Manzamine A's anticancer action is the induction of apoptosis, or programmed cell death.[6][8] Studies have shown that it can trigger apoptosis in cervical and colorectal cancer cells through caspase-dependent pathways.[8][9] Furthermore, Manzamine A has been found to arrest the cell cycle at the G0/G1 or G1/S phase in various cancer cell lines, thereby inhibiting their proliferation.[6][9] This cell cycle arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[8][9]

In pancreatic cancer, Manzamine A has been shown to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[1][10] It achieves this by targeting vacuolar ATPases (v-ATPases), which are crucial for the acidification of lysosomes and the fusion of autophagosomes with lysosomes.[1][10] By disrupting this process, Manzamine A leads to an accumulation of autophagosomes and sensitizes cancer cells to other therapeutic agents.[1]

More recent research has also highlighted Manzamine A's ability to inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to target the SIX1 protein in cervical cancer and interact with critical targets in lung cancer such as EGFR and SRC.[5][6]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Manzamine A against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HCT116 | Colorectal Carcinoma | 4.5 ± 1.7 | 24 | [9] |

| DLD-1 | Colorectal Carcinoma | > 10 | 24 | [9] |

| HT-29 | Colorectal Carcinoma | > 10 | 24 | [9] |

| C33A | Cervical Cancer | Varies by timepoint | 24, 48, 72 | [6] |

| HeLa | Cervical Cancer | Varies by timepoint | 24, 48, 72 | [6] |

| SiHa | Cervical Cancer | Varies by timepoint | 24, 48, 72 | [6] |

| CaSki | Cervical Cancer | Varies by timepoint | 24, 48, 72 | [6] |

| AsPC-1 | Pancreatic Adenocarcinoma | 4.17 ± 1.41 | 72 | [11] |

| MDA-MB-231 | Breast Cancer | Dose-dependent effects observed | 24 | [12] |

| MCF-7 | Breast Cancer | Dose-dependent effects observed | 24 | [12] |

| Macrophage Preosteoclasts | - | 2.5 (24h), 2.2 (48h), 1.9 (72h) | 24, 48, 72 | [13] |

| Differentiated Osteoclasts | - | 1.6 (24h), 120 (48h), 47 (72h) | 24, 48, 72 | [13] |

Experimental Protocols for Anticancer Activity Assessment

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.[11][14]

-

Treatment: Treat the cells with a range of Manzamine A concentrations (e.g., 0.5 to 80 µM) for the desired duration (24, 48, or 72 hours).[3][9][11] A vehicle control (e.g., DMSO) should be included.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-3 hours at 37°C.[9][11]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[14]

-

Cell Seeding: Seed a low density of cancer cells (e.g., 1000 cells/well) in a 6-well plate.[14]

-

Treatment: Treat the cells with Manzamine A (e.g., 2 and 4 µM) for a specified period (e.g., 24 hours).[14][15]

-

Incubation: Remove the treatment medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.[14][15]

-

Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.[14]

-

Analysis: Count the number of colonies and analyze the effect of Manzamine A on the long-term proliferative capacity of the cells.

-

Cell Treatment: Treat cancer cells with Manzamine A at the desired concentrations and time points.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[14]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[14]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with Manzamine A as required.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]

Signaling Pathways in Manzamine A-Induced Anticancer Effects

// Nodes ManzA [label="Manzamine A", fillcolor="#FBBC05", fontcolor="#202124"]; vATPase [label="v-ATPase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysosome [label="Lysosomal\nAcidification", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy\n(Inhibited)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Induced)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest\n(G0/G1 or G1/S)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53_p21 [label="p53 / p21\n(Upregulated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclin_CDK [label="Cyclins / CDKs\n(Downregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIX1 [label="SIX1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR_SRC [label="EGFR / SRC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell\nProliferation & Survival", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ManzA -> vATPase [label="Inhibits", color="#EA4335", fontcolor="#202124"]; vATPase -> Lysosome [label="Regulates", color="#202124", fontcolor="#202124"]; Lysosome -> Autophagy [label="Required for", color="#202124", fontcolor="#202124"]; ManzA -> Autophagy [style=dashed, color="#EA4335", fontcolor="#202124"]; ManzA -> Apoptosis [style=dashed, color="#34A853", fontcolor="#202124"]; ManzA -> CellCycle [style=dashed, color="#34A853", fontcolor="#202124"]; ManzA -> p53_p21 [style=dashed, color="#34A853", fontcolor="#202124"]; ManzA -> Cyclin_CDK [style=dashed, color="#EA4335", fontcolor="#202124"]; ManzA -> SIX1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; ManzA -> EGFR_SRC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Autophagy -> CancerCell [label="Promotes", color="#202124", fontcolor="#202124"]; Apoptosis -> CancerCell [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CellCycle -> CancerCell [label="Inhibits", color="#EA4335", fontcolor="#202124"]; p53_p21 -> CellCycle [label="Induces", color="#34A853", fontcolor="#202124"]; Cyclin_CDK -> CellCycle [label="Promotes", color="#202124", fontcolor="#202124"]; SIX1 -> CancerCell [label="Promotes", color="#202124", fontcolor="#202124"]; EGFR_SRC -> CancerCell [label="Promotes", color="#202124", fontcolor="#202124"]; } Manzamine A's multifaceted anticancer mechanisms.

Antimalarial Activity: A Potent Agent Against Plasmodium

Manzamine A has demonstrated remarkable in vivo activity against the rodent malaria parasite, Plasmodium berghei.[16][17] A single intraperitoneal injection can inhibit over 90% of the asexual erythrocytic stages of the parasite in infected mice.[16][17] Notably, treatment with Manzamine A has been shown to prolong the survival of highly parasitemic mice, with a significant percentage achieving full recovery.[2][16] Its efficacy is comparable or even superior to conventional antimalarial drugs like chloroquine and artemisinin at similar doses.[17] Oral administration has also proven effective in reducing parasitemia.[16]

Quantitative Antimalarial Data

| Parameter | Value | Organism/Model | Citation |

| In vivo inhibition of P. berghei | >90% | Infected mice | [16][17] |

| Survival rate (single injection) | 40% recovery after 60 days | Highly parasitemic mice | [16] |

Experimental Protocol for In Vivo Antimalarial Activity

-

Animal Model: Utilize a suitable mouse model, such as Swiss mice, infected with Plasmodium berghei.

-

Infection: Inoculate mice with parasitized red blood cells.

-

Treatment: Administer Manzamine A via intraperitoneal injection or oral gavage at various doses (e.g., 50 or 100 µmol/kg).[17] Include control groups receiving the vehicle or standard antimalarial drugs.

-

Parasitemia Monitoring: Monitor the percentage of parasitized red blood cells in blood smears at regular intervals post-treatment.

-

Survival Analysis: Record the survival rate of the mice in each treatment group over an extended period (e.g., 60 days).

Antimicrobial Activity: A Broad Spectrum of Action

Manzamine A and its analogs have exhibited activity against a range of pathogenic microorganisms, including bacteria and fungi.[11][18] Of particular note is its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some derivatives showing MIC values in the low microgram per milliliter range.[11][18] It has also demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]

Quantitative Antimicrobial Data

| Organism | MIC (µg/mL) | Citation |

| Mycobacterium tuberculosis (H37Rv) | 1.56 | [11] |

| Staphylococcus aureus | 0.5 (IC50) | [18] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.7 (IC50) | [18] |

| Mycobacterium intracellulare | <12.5 | [11] |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of Manzamine A in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the microplate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of Manzamine A that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: A Potential Therapeutic for Alzheimer's Disease

Manzamine A has been identified as a novel inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[14][19] By inhibiting GSK-3β, Manzamine A can reduce tau hyperphosphorylation in neuronal cell lines.[14][19] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), another kinase involved in tau pathology.[12][19] These findings suggest that Manzamine A holds promise as a scaffold for the development of new therapeutic agents for Alzheimer's disease and other tauopathies.[14][19]

Quantitative Neuroprotective Data

| Target | IC50 (µM) | Citation |

| GSK-3β | 10.2 | [12] |

| CDK5 | 1.5 | [12] |

Experimental Protocol for GSK-3β Kinase Assay

-

Reaction Mixture: Prepare a reaction mixture containing GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of Manzamine A to the reaction mixture.

-

Incubation: Incubate the mixture to allow the kinase reaction to proceed.

-

Detection: Measure the phosphorylation of the substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.

-

Analysis: Calculate the percentage of inhibition at each Manzamine A concentration and determine the IC50 value.

Signaling Pathway of Manzamine A in Neuroprotection

// Nodes ManzA [label="Manzamine A", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK5 [label="CDK5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperphosphorylation [label="Hyperphosphorylation\n(Inhibited)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFT [label="Neurofibrillary\nTangles", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alzheimers [label="Alzheimer's Disease\nPathology", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ManzA -> GSK3b [label="Inhibits", color="#EA4335", fontcolor="#202124"]; ManzA -> CDK5 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; GSK3b -> Tau [label="Phosphorylates", color="#202124", fontcolor="#202124"]; CDK5 -> Tau [label="Phosphorylates", color="#202124", fontcolor="#202124"]; Tau -> Hyperphosphorylation [style=invis]; Hyperphosphorylation -> NFT [label="Leads to", color="#202124", fontcolor="#202124"]; NFT -> Alzheimers [label="Contributes to", color="#202124", fontcolor="#202124"]; ManzA -> Hyperphosphorylation [style=dashed, color="#34A853", fontcolor="#202124"]; } Manzamine A's neuroprotective mechanism of action.

Conclusion and Future Directions

Manzamine A stands out as a marine natural product with a remarkable diversity of biological activities and significant therapeutic potential. Its ability to modulate multiple cellular targets and pathways makes it an attractive lead compound for the development of novel drugs for a range of diseases, from cancer to malaria and neurodegenerative disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Further research should focus on structure-activity relationship studies to optimize its potency and selectivity, as well as comprehensive preclinical and clinical investigations to evaluate its safety and efficacy in various disease models. The continued exploration of Manzamine A and its analogs holds great promise for the future of medicine.

References

- 1. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A [ouci.dntb.gov.ua]

- 3. Manzamine A reduces androgen receptor transcription and synthesis by blocking E2F8‐DNA interactions and effectively inhibits prostate tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel activity from an old compound: Manzamine A reduces the metastatic potential of AsPC-1 pancreatic cancer cells and sensitizes them to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. In vivo antimalarial activity of the beta-carboline alkaloid manzamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biologi.ub.ac.id [biologi.ub.ac.id]

- 19. researchgate.net [researchgate.net]

Manzamine A as a Vacuolar ATPase Inhibitor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β-carboline alkaloid isolated from marine sponges, has emerged as a potent inhibitor of vacuolar ATPase (V-ATPase). This inhibition disrupts fundamental cellular processes, including lysosomal acidification and autophagy, leading to significant anti-cancer and anti-malarial activities. This technical guide provides a comprehensive overview of Manzamine A's mechanism of action, quantitative data on its biological effects, detailed experimental protocols for its study, and a review of its current preclinical development status.

Introduction

Manzamine A is a marine natural product with a unique and complex polycyclic structure.[1] Initially investigated for its diverse biological activities, including anti-inflammatory and antimicrobial properties, recent research has highlighted its potent role as an inhibitor of the vacuolar ATPase (V-ATPase).[2] V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes and endosomes.[3] By inhibiting V-ATPase, Manzamine A disrupts cellular pH homeostasis, leading to a cascade of downstream effects, most notably the blockade of the autophagic flux.[4][5] This mechanism of action underlies its promising therapeutic potential in oncology and infectious diseases.[1]

Mechanism of Action: V-ATPase Inhibition and Autophagy Blockade

Manzamine A's primary molecular target is the V-ATPase.[3] Chemogenomic profiling in Saccharomyces cerevisiae first suggested that Manzamine A acts as an uncoupler of V-ATPases, a finding later confirmed in mammalian cells.[4][5] Inhibition of the V-ATPase proton pump prevents the acidification of lysosomes.[6] This disruption of the lysosomal acidic environment has a critical consequence on the process of autophagy, a cellular recycling mechanism that is often upregulated in cancer cells to sustain their growth and survival.[4]

Autophagy involves the formation of autophagosomes that engulf cellular debris and fuse with lysosomes to form autolysosomes, where the contents are degraded by acid-dependent hydrolases. By neutralizing the lysosomal pH, Manzamine A prevents the fusion of autophagosomes with lysosomes and/or inhibits the degradation of autolysosomal contents.[4][6] This leads to an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1, indicating a blockage of the autophagic flux at a late stage.[4][7]

The inhibition of V-ATPase and subsequent autophagy blockade by Manzamine A triggers downstream signaling events that contribute to its anti-cancer effects. In breast cancer cells, Manzamine A has been shown to decrease the expression of Receptor-Interacting Protein 1 (RIP1), a key regulator of autophagy.[8] This leads to the inactivation of the pro-survival AKT/mTOR signaling pathway, further inhibiting cell growth and proliferation.[8][9]

Quantitative Data Summary

The biological activity of Manzamine A has been quantified across various cell lines and assays. The following tables summarize the key inhibitory concentrations.

Table 1: Cytotoxicity of Manzamine A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HCT116 | Colorectal Cancer | 4.5 ± 1.7 | 24 | [10] |

| DLD-1 | Colorectal Cancer | > 10 | 24 | [10] |

| HT-29 | Colorectal Cancer | > 10 | 24 | [10] |

| MDA-MB-231 | Breast Cancer | 7.87 ± 0.30 | Not Specified | [9] |

| MCF-7 | Breast Cancer | 2.86 ± 0.19 | Not Specified | [9] |

| C33A | Cervical Cancer | 2.1 | 48 | [11] |

| HeLa | Cervical Cancer | 4.0 | 48 | [11] |

| SiHa | Cervical Cancer | > 20 | 48 | [11] |

| CaSki | Cervical Cancer | 19.9 | 48 | [11] |

| LNCaP | Prostate Cancer | 3-6 | 72 | [12] |

| 22Rv1 | Prostate Cancer | 3-6 | 72 | [12] |

| PC3 | Prostate Cancer | 3-6 | 72 | [12] |

| DU145 | Prostate Cancer | 3-6 | 72 | [12] |

| PANC-1 | Pancreatic Cancer | ~10 (growth inhibition) | Not Specified | [13] |

| AsPC-1 | Pancreatic Cancer | >10 (cytotoxicity) | 48 | [14][15] |

Table 2: Other Reported Inhibitory Activities of Manzamine A

| Target/Process | Cell Line/System | IC50/Effective Concentration | Citation |

| V-ATPase Activity | Pancreatic Cancer Cells | 10 µM (affected activity) | [4][7] |

| GSK-3β | Enzymatic Assay | 10 µM | [16] |

| CDK-5 | Enzymatic Assay | 1.5 µM | [16] |

| Plasmodium falciparum (W2 clone) | In vitro culture | <0.529 µg/mL | [5] |

Key Experimental Protocols

V-ATPase Inhibition Assessment via Lysosomal pH Measurement

This protocol describes the use of a fluorescent probe to measure changes in lysosomal pH following treatment with Manzamine A.

-

Cell Seeding: Plate cells (e.g., pancreatic or breast cancer cell lines) in a 96-well plate at a density that allows for 70-80% confluency at the time of the assay.

-

Treatment: Treat the cells with desired concentrations of Manzamine A (e.g., 2.5, 5, 10 µM) or vehicle control (e.g., methanol) for the desired time period (e.g., 2 or 24 hours). Bafilomycin A1 (e.g., 300 nM) can be used as a positive control for V-ATPase inhibition.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with a lysosomotropic fluorescent probe such as LysoSensor Green DND-189 (e.g., 1 µM) in pre-warmed cell culture medium for 30 minutes at 37°C.

-

Analysis:

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in fresh medium. Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence indicates an increase in the acidic compartment.[4]

-

Fluorescence Microscopy: After staining, wash the cells with PBS and replace with fresh medium. Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the probe. A decrease in vacuolar staining can indicate a disruption of the pH gradient.[4]

-

Autophagy Flux Analysis by Western Blot for LC3-II and p62

This protocol details the detection of key autophagy markers to assess the impact of Manzamine A on autophagic flux.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Manzamine A (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for autophagy inhibition like Bafilomycin A1 (e.g., 300 nM).[4]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1. A housekeeping protein like β-actin or GAPDH should be used as a loading control.[11][17]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities. An accumulation of LC3-II (often presented as an increased LC3-II/LC3-I ratio) and p62 is indicative of autophagy inhibition.[17][18][19]

Analysis of mTOR Pathway Activation by Western Blot

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Culture and Treatment: Culture cells as described above. Treat with Manzamine A at various concentrations and time points.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the autophagy Western blot.

-

Immunoblotting: Use primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins, such as AKT (p-AKT Ser473 and total AKT) and mTOR (p-mTOR Ser2448 and total mTOR).[20][21]

-

Detection and Analysis: Detect and quantify the bands for both the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Manzamine A and the experimental workflows.

Caption: Mechanism of Manzamine A-induced autophagy blockade.

Caption: Manzamine A inhibits the RIP1/AKT/mTOR signaling pathway.

Caption: Experimental workflow for Western blot analysis.

Drug Development and Preclinical Status

Manzamine A's potent in vitro and in vivo activities have positioned it as a promising candidate for further drug development. In addition to its anti-cancer properties, Manzamine A has demonstrated significant anti-malarial activity, inhibiting the growth of Plasmodium berghei in mice and showing efficacy against chloroquine-resistant strains of P. falciparum.[5]

In the context of cancer, preclinical studies have shown that Manzamine A can inhibit tumor growth in mouse xenograft models of prostate cancer.[22] These in vivo studies have also indicated that Manzamine A can be administered with minimal side effects, suggesting a favorable preliminary safety profile.[9][22]

However, the development of Manzamine A faces challenges common to many natural products, including supply issues and the need for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The complex structure of Manzamine A makes total synthesis difficult, and sourcing from marine sponges is not sustainable for large-scale production. Current research is focused on semi-synthetic modifications and exploring potential microbial sources for its production.[6] While Manzamine A has demonstrated significant preclinical potential, it has not yet entered formal clinical trials for cancer therapy. Further research is required to fully elucidate its therapeutic window and to develop optimized analogs for clinical investigation.[6][9]

Conclusion

Manzamine A is a potent V-ATPase inhibitor with a well-defined mechanism of action that involves the disruption of lysosomal acidification and the subsequent blockade of autophagy. This leads to cancer cell death and growth arrest, and is also implicated in its anti-malarial activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Manzamine A and its analogs. While challenges in supply and optimization remain, the compelling preclinical data warrant continued investigation into this unique marine natural product as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Regulation of V-ATPase Activity and Organelle pH by Phosphatidylinositol Phosphate Lipids [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manzamine A: A promising marine-derived cancer therapeutic for multi-targeted interactions with E2F8, SIX1, AR, GSK-3β, and V-ATPase - A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp [frontiersin.org]

- 10. Manzamine A: A promising marine-derived cancer therapeutic for multi-targeted interactions with E2F8, SIX1, AR, GSK-3β, and V-ATPase - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ups and downs of lysosomal pH: conflicting roles of LAMP proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. youtube.com [youtube.com]

- 19. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Manzamine A: A promising marine-derived cancer therapeutic for multi-targeted interactions with E2F8, SIX1, AR, GSK-3β, and V-ATPase - A systematic review - UM Research Repository [eprints.um.edu.my]

The Therapeutic Potential of Manzamine A Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A is a complex β-carboline marine alkaloid, first isolated from sponges of the genus Haliclona. This structurally unique natural product has garnered significant scientific interest due to its broad spectrum of potent biological activities. Possessing a pentacyclic core fused to a β-carboline system, Manzamine A has demonstrated significant potential as a therapeutic lead compound in several key areas of disease research. Its activities span from anticancer and antimalarial to anti-inflammatory and neuroprotective effects, often stemming from its ability to interact with multiple, critical cellular targets. This technical guide provides an in-depth overview of the therapeutic potential of Manzamine A, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.

Anticancer Potential

Manzamine A exhibits potent antiproliferative and pro-apoptotic activity against a range of cancer cell lines, including colorectal, cervical, pancreatic, and breast cancers. Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of autophagy.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

In colorectal cancer cells (HCT116), Manzamine A induces cell cycle arrest at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulators. Specifically, it increases the protein levels of the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27. This upregulation leads to the inhibition of CDK2 and CDK4, preventing the cell from progressing into the S phase.

Furthermore, Manzamine A triggers caspase-dependent apoptosis. This is evidenced by the depolarization of the mitochondrial membrane potential and the subsequent activation of effector caspases 3 and 7.

Caption: Manzamine A-induced cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Inhibition of Autophagy

In pancreatic cancer cells, Manzamine A has been identified as an inhibitor of autophagy by targeting vacuolar ATPases (v-ATPases). These proton pumps are crucial for maintaining the acidic environment of lysosomes, which is essential for their function in the autophagic process, specifically the fusion of autophagosomes with lysosomes. By disrupting v-ATPase function, Manzamine A prevents autophagosome turnover, leading to an accumulation of autophagosomes and ultimately contributing to cell death. As many cancer types, including pancreatic cancer, rely on autophagy for survival, its inhibition represents a promising therapeutic strategy.

Caption: Manzamine A-mediated inhibition of autophagy in pancreatic cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of Manzamine A have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HCT116 | Colorectal Carcinoma | 4.5 ± 1.7 | 24 |

| DLD-1 | Colorectal Carcinoma | > 10 | 24 |

| HT-29 | Colorectal Carcinoma | > 10 | 24 |

| C33A | Cervical Cancer | 2.1 | 48 |

| HeLa | Cervical Cancer | 4.0 | 48 |

| AsPC-1 | Pancreatic Cancer | 4.17 ± 1.41 | 72 |

| Pre-osteoblasts | - | 3.6 | 24 |

| Pre-osteoblasts | - | 2.0 | 48 |

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., HCT116, DLD-1, HT-29) in 96-well plates at a density of 7,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Manzamine A (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate the plates at 37°C for 90 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the absorbance of Manzamine A-treated cells compared to DMSO-treated control cells. Calculate IC50 values using appropriate software.

-

Pre-treatment: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10⁵ cells/well. After 24 hours, treat the cells with a specified concentration of Manzamine A (e.g., 5 µM) or DMSO control for 24 hours.

-

Reseeding: Detach the cells using trypsin-EDTA, and reseed them into new 6-well plates at a low density (e.g., 1000 cells/well).

-

Incubation: Culture the cells in a drug-free medium for 7-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet or Giemsa stain.

-

Quantification: Count the number of colonies (typically those containing >50 cells) visually or using imaging software.

-

Cell Preparation: Seed HCT116 cells (2.5 x 10⁵ cells/well) in 6-well plates and treat with Manzamine A (e.g., 5 µM) for 24 hours.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Culture: Plate cells in a white-walled 96-well plate at a suitable density and treat with Manzamine A or control for the desired time.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer and allow it to equilibrate to room temperature.

-

Assay Protocol: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3 and -7 activity.

Antimalarial Potential

Manzamine A has demonstrated remarkable activity against the malaria parasite, Plasmodium, both in vitro and in vivo. It shows potency against chloroquine-resistant strains and has a greater efficacy in animal models compared to conventional drugs like chloroquine and artemisinin.

Mechanism of Action

The precise antimalarial mechanism of Manzamine A is not fully elucidated, but its broad bioactivity suggests it may act on multiple targets within the parasite. Its ability to inhibit GSK-3β, a kinase that is also present in Plasmodium falciparum (PfGSK-3), is a potential mechanism of action. Furthermore, its effect on v-ATPases could disrupt ion homeostasis in the parasite's digestive vacuole, a critical organelle for hemoglobin digestion and detoxification.

Quantitative Data: Antimalarial Activity

| Parasite Strain | Activity Metric | Value |

| P. falciparum (D6, Sierra Leone) | IC50 | 25.0 ng/mL |

| P. falciparum (W2, Indochina, Chloroquine-resistant) | IC50 | 13.5 ng/mL |

| P. berghei (in vivo, mouse model) | Inhibition (100 µmol/kg, single i.p. injection) | >90% |

| P. berghei (in vivo, mouse model) | Cure Rate (100 mg/kg, single oral dose) | 100% |

Experimental Protocols

-

Animal Model: Use male Swiss albino mice (4-weeks old).

-

Parasite Inoculation: Infect mice by intraperitoneal (i.p.) injection of Plasmodium berghei (ANKA strain)-infected red blood cells.

-

Drug Administration: Administer Manzamine A via i.p. injection or oral gavage. For a single-dose study, a dose of 50-100 µmol/kg can be used. The compound can be suspended in an oil-based vehicle for oral administration.

-

Parasitemia Monitoring: Prepare thin blood smears from the tail vein daily for 3-4 days post-treatment. Stain the smears with Giemsa.

-

Data Analysis: Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope. Calculate the percentage of inhibition relative to a vehicle-treated control group. Monitor survival of the mice for up to 60 days.

Neuroprotective and Anti-neuroinflammatory Potential

Manzamine A has emerged as a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease, and neuroinflammatory conditions. Its primary mechanism in this context is the inhibition of key kinases involved in pathological processes.

Mechanism of Action: Kinase Inhibition

Manzamine A is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). In Alzheimer's disease, the hyperphosphorylation of the tau protein is a central event leading to the formation of neurofibrillary tangles (NFTs). Both GSK-3β and CDK5 are major kinases responsible for this pathological tau hyperphosphorylation. By inhibiting these enzymes, Manzamine A can effectively decrease tau phosphorylation, suggesting its potential to halt or slow the progression of neurodegeneration.

Furthermore, GSK-3β is implicated in inflammatory signaling. Inhibition of GSK-3β by Manzamine A can suppress the activation of the transcription factor NF-κB, a master regulator of inflammation. This leads to a reduction in the production of pro-inflammatory mediators such as superoxide (O₂⁻), thromboxane B2 (TXB₂), nitric oxide (NO), and cytokines like TNF-α in activated microglia, the resident immune cells of the brain.

Caption: Neuroprotective and anti-inflammatory pathways of Manzamine A.

Quantitative Data: Kinase Inhibition & Anti-neuroinflammatory Activity

| Target | Activity Metric | Value (µM) |

| GSK-3β | IC50 | 10.2 |

| CDK5 | IC50 | 1.5 |

| Superoxide (O₂⁻) release (from microglia) | IC50 | 0.03 |

| Thromboxane B₂ (TXB₂) release (from microglia) | IC50 | 0.11 |

Experimental Protocols

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Dilute recombinant human GSK-3β enzyme and a GSK-3 peptide substrate to their working concentrations in the buffer. Prepare a solution of ATP.

-

Inhibitor Preparation: Create a serial dilution of Manzamine A in DMSO and further dilute in the assay buffer.

-

Assay Plate Setup: In a 384-well white plate, add the GSK-3β enzyme, substrate, and Manzamine A (or DMSO control).

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for 60 minutes.

-

Detection: Add a commercial ADP-Glo™ or Kinase-Glo® reagent. This reagent first depletes the remaining ATP, then converts the ADP produced by the kinase reaction back into ATP, which is used by a luciferase to generate a luminescent signal.

-

Data Acquisition: After a further incubation period (30-40 minutes), measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition for each concentration of Manzamine A and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Culture: Culture primary rat neonatal microglia or a microglial cell line (e.g., BV-2) in appropriate culture plates.

-

Pre-treatment: Pre-treat the microglial cells with various concentrations of Manzamine A for 1-6 hours.

-

Stimulation: Activate the microglia by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using specific ELISA kits.

-

Superoxide (O₂⁻) and Thromboxane B₂ (TXB₂): These can be measured using specific biochemical assays on the cell supernatant.

-

-

Cytotoxicity Assessment: Concurrently, assess cell viability using an LDH (lactate dehydrogenase) release assay or MTS assay to ensure the observed inhibitory effects are not due to cytotoxicity.

-

Data Analysis: Calculate the IC50 values for the inhibition of each inflammatory mediator.

Conclusion

Manzamine A is a marine alkaloid with a remarkable range of therapeutic activities, positioning it as a highly valuable lead compound for drug development. Its potent anticancer effects are driven by a multi-pronged attack on cancer cell proliferation and survival, involving the induction of cell cycle arrest and apoptosis, as well as the novel mechanism of autophagy inhibition via v-ATPase targeting. Its superior in vivo efficacy against malaria parasites, including drug-resistant strains, highlights its potential to address a critical global health need. Furthermore, its ability to inhibit key kinases (GSK-3β and CDK5) involved in the pathology of Alzheimer's disease and to suppress neuroinflammation underscores its promise in the field of neurotherapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the significant therapeutic potential of Manzamine A and its analogues. Continued investigation into its complex mechanisms, structure-activity relationships, and in vivo pharmacology is warranted to translate the promise of this unique marine natural product into novel clinical therapies.

Manzamine A Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A, a complex β-carboline alkaloid originally isolated from marine sponges, and its growing family of synthetic and naturally occurring derivatives have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1] These compounds exhibit a broad spectrum of potent bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Their unique and intricate polycyclic architecture presents both a formidable synthetic challenge and a rich scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the bioactivity of Manzamine A and its key derivatives, detailing their mechanisms of action through various signaling pathways, and presents experimental protocols for their evaluation and synthesis. All quantitative data has been summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Bioactivity of Manzamine A and Its Derivatives

The diverse biological activities of Manzamine A and its analogues have been extensively documented. The following sections summarize their key therapeutic potentials, with quantitative data presented in the accompanying tables.

Anticancer Activity

Manzamine A and its derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Manzamine A and Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Manzamine A | P-388 (Mouse Leukemia) | 0.07 µg/mL | [1] |

| HCT116 (Colorectal Carcinoma) | 4.5 ± 1.7 | [2] | |

| DLD-1 (Colorectal Carcinoma) | > 10 | [2] | |

| HT-29 (Colorectal Carcinoma) | > 10 | [2] | |

| C33A (Cervical Cancer) | 2.1 (48h), 1.6 (72h) | [3] | |

| HeLa (Cervical Cancer) | 4.0 (48h), 5.3 (72h) | [3] | |

| AsPC-1 (Pancreatic Cancer) | 4.17 ± 1.41 | [4] | |

| LNCaP (Prostate Cancer) | 3-6 | [5] | |

| PC3 (Prostate Cancer) | 3-6 | [5] | |

| DU145 (Prostate Cancer) | 3-6 | [5] | |

| 8-hydroxymanzamine A | SiHa (Cervical Cancer) | Inhibitory | [3] |

| CaSki (Cervical Cancer) | Inhibitory | [3] | |

| Manadomanzamine A | A-549 (Human Lung Carcinoma) | 2.5 µg/mL | [6] |

| H-116 (Human Colon Carcinoma) | 5.0 µg/mL | [6] | |

| Manadomanzamine B | H-116 (Human Colon Carcinoma) | 5.0 µg/mL | [6] |

Antimicrobial Activity

The antimicrobial properties of Manzamine A derivatives are notable, particularly against pathogenic bacteria and fungi. Their efficacy against drug-resistant strains highlights their potential as leads for new anti-infective agents.

Table 2: Antimicrobial Activity of Manzamine A and Derivatives (MIC/IC50 values)

| Compound | Organism | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |

| Manzamine A | Mycobacterium tuberculosis (H37Rv) | 1.56 | [1][7] | |

| Staphylococcus aureus | 0.5 | [1] | ||

| Methicillin-resistant S. aureus (MRSA) | 0.7 | [1] | ||

| 8-hydroxymanzamine A | Mycobacterium tuberculosis (H37Rv) | 0.9 | [1] | |

| Manzamine E | Mycobacterium tuberculosis (H37Rv) | 3.13 | [7] | |

| 6-hydroxymanzamine E | Mycobacterium tuberculosis (H37Rv) | 0.4 | ||

| Manadomanzamine A | Candida albicans | 20 | [6] | |

| Manadomanzamine B | Cryptococcus neoformans | 3.5 | [6] | |

| Xestomanzamine A | Cryptococcus neoformans | 6.0 | [6] | |

| Compound 21b | Mycobacterium intracellulare | < 0.02 | [1] | |

| Compound 20d | Mycobacterium intracellulare | 0.06 | [1] |

Anti-inflammatory Activity

Manzamine A has demonstrated potent anti-inflammatory properties, suggesting its utility in treating neuroinflammatory conditions. It has been shown to inhibit the production of inflammatory mediators in activated microglia.[1]

Antimalarial Activity

Manzamine A and its derivatives exhibit significant activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains. This positions them as promising candidates for the development of new antimalarial drugs.

Table 3: Antimalarial Activity of Manzamine A and Derivatives against P. falciparum (IC50 values)

| Compound | Strain(s) | IC50 (ng/mL) | Reference(s) |

| Manzamine A | D6, W2 | 4.5, 8.0 | |

| (+)-8-hydroxymanzamine A | D6, W2 | 6.0, 8.0 | |

| Manzamine A N-oxide | D6, W2 | 11, 13 | |

| Manzamine F-31-hydrazone | D6 | 29 | [1] |

| Compound 18 | D6 | 77 | [1] |

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of Manzamine A derivatives stem from their ability to modulate multiple cellular signaling pathways. This section details the key molecular targets and pathways affected by these compounds.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Manzamine A is a specific, ATP-noncompetitive inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[1] By inhibiting GSK-3β, Manzamine A can modulate the downstream signaling cascades, contributing to its anticancer and anti-inflammatory effects. Docking studies suggest that 8-hydroxymanzamine A binds to the ATP-noncompetitive pocket of GSK-3β.[1] Manzamine A also specifically inhibits Cyclin-Dependent Kinase 5 (CDK5), another kinase involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1]

Inhibition of Vacuolar (V)-ATPases and Autophagy

Manzamine A has been identified as an inhibitor of vacuolar (V)-ATPases, proton pumps essential for maintaining acidic environments within cellular organelles like lysosomes.[8][9] Inhibition of V-ATPase disrupts lysosomal function and blocks the autophagic flux at the stage of autophagosome-lysosome fusion or autophagosome turnover.[8][9] This leads to an accumulation of autophagosomes and can sensitize cancer cells to apoptosis.[4]

Targeting of SIX1 and Androgen Receptor (AR) Signaling

Recent studies have revealed that Manzamine A can target the sine oculis homeobox (SIX1) transcription factor, a protein overexpressed in various cancers and associated with tumorigenesis.[3] In prostate cancer, Manzamine A has been shown to suppress the transcription of the androgen receptor (AR) and its splice variants by inhibiting the E2F8 transcription factor.[5] This leads to a reduction in prostate-specific antigen (PSA) levels and inhibits tumor growth.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the bioactivity of Manzamine A and its derivatives.

Cell Viability and Cytotoxicity Assays

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 7,000-12,000 cells per well and allow them to adhere overnight.[2][4]

-

Compound Treatment: Treat the cells with various concentrations of Manzamine A derivatives for the desired duration (e.g., 24, 48, or 72 hours).[3]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.

This assay assesses the long-term ability of a single cell to grow into a colony, providing a measure of its reproductive viability after treatment with a cytotoxic agent.

Protocol Outline:

-

Cell Treatment: Treat cells with the desired concentrations of Manzamine A derivatives for a specified period (e.g., 24 hours).[2]

-

Cell Seeding: Harvest the treated cells and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

-

Staining: Fix and stain the colonies with a solution like crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of the compound on cell proliferation.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of Manzamine A derivatives against various microbial strains is typically determined using broth microdilution methods following established guidelines.

Synthesis of Manzamine A Derivatives

The complex structure of Manzamine A has made its total synthesis a significant endeavor in organic chemistry.[10][11] The synthesis of derivatives often involves modifications of the parent Manzamine A molecule or its precursors.

A common strategy for generating novel Manzamine A derivatives involves the chemical modification of the core structure.[1] This can include reactions such as nitration, acetylation, and olefin metathesis to introduce new functional groups and alter the compound's physicochemical properties and biological activity.